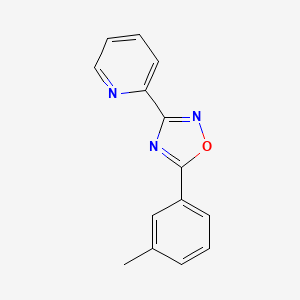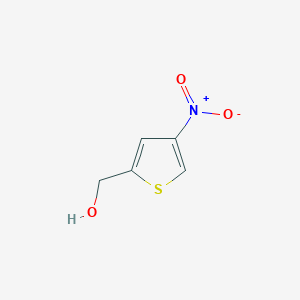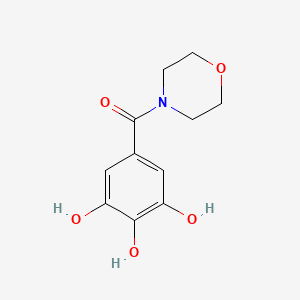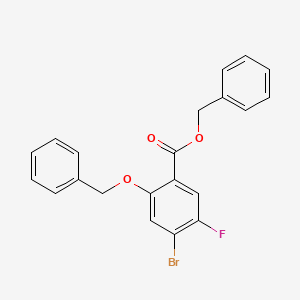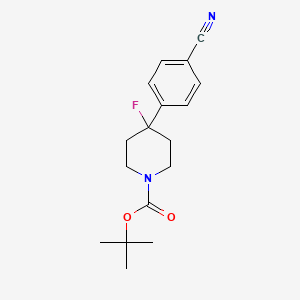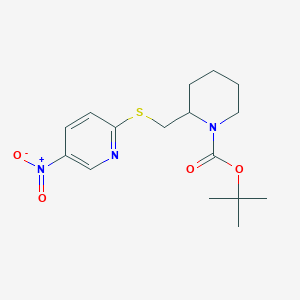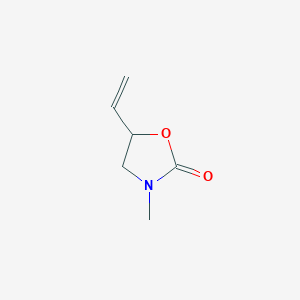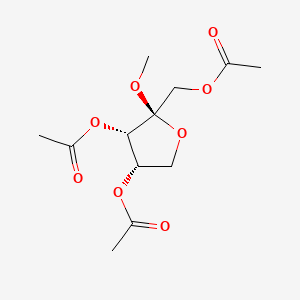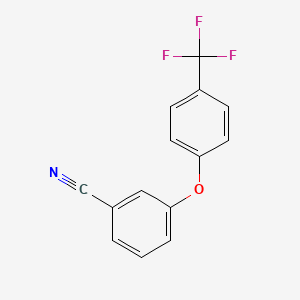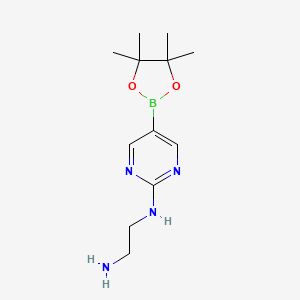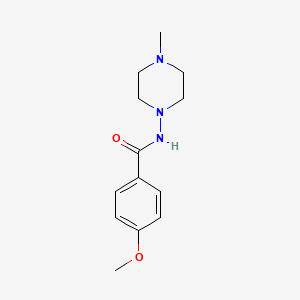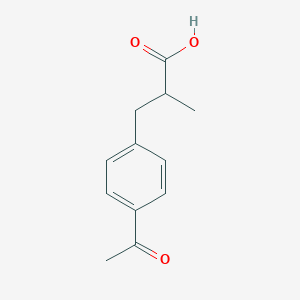
3-(4-Acetylphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Acetylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of alkyl-phenylketones This compound is characterized by the presence of a phenyl ring substituted with an acetyl group and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetyltoluene is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the 2-methylpropanoic acid moiety. The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to enhance reaction rates and selectivity. The use of automated systems and real-time monitoring ensures consistent quality and minimizes waste.
化学反应分析
Types of Reactions
3-(4-Acetylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl-2-methylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(4-Acetylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Acetylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
相似化合物的比较
Similar Compounds
4-Acetylbenzoic acid: Similar structure but lacks the 2-methylpropanoic acid moiety.
4-Acetylphenylacetic acid: Similar structure but has an acetic acid moiety instead of a propanoic acid moiety.
4-Acetylphenylpropanoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.
Uniqueness
3-(4-Acetylphenyl)-2-methylpropanoic acid is unique due to the presence of both an acetyl group and a 2-methylpropanoic acid moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
38121-58-3 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-(4-acetylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13/h3-6,8H,7H2,1-2H3,(H,14,15) |
InChI 键 |
AKQUMDSKAOMFAD-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)C(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


